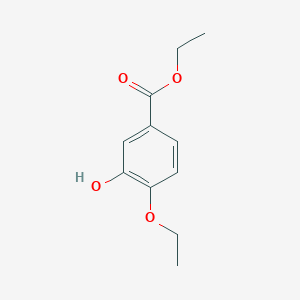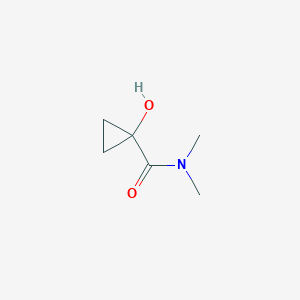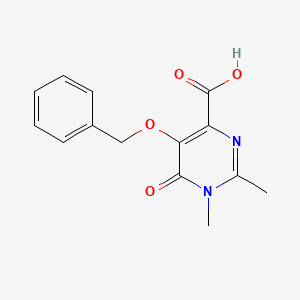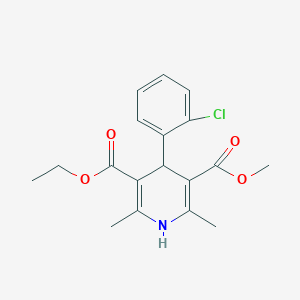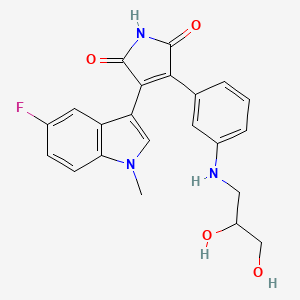
5-Androsten-3beta,11beta,17beta-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Androsten-3beta,11beta,17beta-triol is a naturally occurring steroid hormone. It is a metabolite of dehydroepiandrosterone (DHEA) and is involved in various physiological processes. This compound is known for its weak androgenic and estrogenic activities, making it a subject of interest in endocrinology and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androsten-3beta,11beta,17beta-triol typically involves the hydroxylation of androstenedione or testosterone. One common method is the microbial transformation of these precursors using specific strains of bacteria or fungi that possess the necessary hydroxylase enzymes. The reaction conditions usually include an aqueous medium, controlled temperature, and pH to optimize the enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, leveraging genetically engineered microorganisms to enhance yield and purity. The process involves fermentation, followed by extraction and purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Androsten-3beta,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Androstenedione, 11-keto derivatives.
Reduction: Dihydroandrostenediol.
Substitution: Halogenated steroids.
Applications De Recherche Scientifique
5-Androsten-3beta,11beta,17beta-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in modulating enzyme activities and hormone receptors.
Medicine: Investigated for its potential therapeutic effects in conditions like adrenal insufficiency and hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical research tool.
Mécanisme D'action
The mechanism of action of 5-Androsten-3beta,11beta,17beta-triol involves its interaction with androgen and estrogen receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This compound also affects various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenediol (5-androstenediol): Another metabolite of DHEA with similar weak androgenic and estrogenic activities.
Androstenedione: A precursor in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A major adrenal steroid involved in the production of androgens and estrogens.
Uniqueness
5-Androsten-3beta,11beta,17beta-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to modulate both androgen and estrogen receptors makes it a versatile molecule in endocrine research.
Propriétés
Numéro CAS |
3924-22-9 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
Clé InChI |
ZHAABJRKOCQPKV-MFXFBURESA-N |
SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
SMILES isomérique |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


